Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane

Description

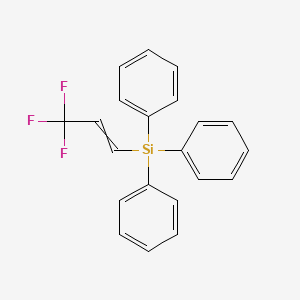

Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane is a fluorinated organosilicon compound characterized by a silicon atom bonded to three phenyl groups and a 3,3,3-trifluoropropenyl moiety. The trifluoropropenyl group imparts strong electron-withdrawing properties, enhancing reactivity in cross-coupling reactions and nucleophilic additions.

Properties

CAS No. |

647832-19-7 |

|---|---|

Molecular Formula |

C21H17F3Si |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

triphenyl(3,3,3-trifluoroprop-1-enyl)silane |

InChI |

InChI=1S/C21H17F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

InChI Key |

UHOROGOYMWPMAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C=CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropenylating agent. One common method is the reaction of triphenylsilane with 3,3,3-trifluoroprop-1-ene in the presence of a catalyst such as a palladium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The trifluoropropenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Catalysts like palladium or nickel complexes are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds .

Scientific Research Applications

Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is explored for its potential use in bioorganic chemistry, including the development of silicon-based drugs.

Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane exerts its effects involves the interaction of the trifluoropropenyl group with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The trifluoropropenyl group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and reactivity differences between Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane and related organosilicon compounds:

Key Comparative Analysis

However, the phenyl groups may enhance thermal stability and reduce side reactions by shielding the silicon center . The 3,3,3-trifluoropropenyl group is more electron-withdrawing than its 3,3-difluoro counterpart, making it more reactive toward nucleophilic additions and transition-metal-catalyzed couplings .

Reactivity in Cross-Coupling Reactions :

- The trimethyl analog () participates in Hiyama couplings with aryl iodides, yielding β-trifluoromethylstyrenes in 60–90% yields under CsF/Pd catalysis. The triphenyl variant may require optimized conditions (e.g., higher temperatures or bulkier ligands) to overcome steric barriers .

- In contrast, triphenylsilanes with boronate esters (e.g., ) are tailored for Suzuki-Miyaura couplings, highlighting how substituent choice dictates reaction compatibility .

Applications in Fluorinated Synthons: The trimethyl trifluoropropenyl silane () reacts with arylaldehydes via fluoride-triggered allyl alkoxide intermediates to form trifluoromethyl ketones.

Crystallographic and Structural Insights :

- While crystal data for the triphenyl compound are absent, related trifluoropropenyl structures (e.g., (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline) exhibit planar geometries with intramolecular hydrogen bonding, suggesting that steric effects from phenyl groups in the silane derivative might distort molecular packing .

Research Findings and Implications

- Synthetic Utility : Trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane has proven effective in constructing β-trifluoromethylstyrenes, critical motifs in agrochemicals (e.g., tefluthrin intermediates) and pharmaceuticals . The triphenyl variant could expand this utility by offering enhanced stability for storage or stepwise syntheses.

- Limitations : The steric bulk of triphenylsilanes may limit their use in reactions requiring rapid silicon–carbon bond cleavage, such as fluoride-mediated allylations. Trimethyl analogs remain preferable for high-yield, one-pot protocols .

- Future Directions : Computational studies comparing the transition-state energetics of triphenyl vs. trimethyl silanes in cross-couplings could guide catalyst design. Additionally, exploring the triphenyl variant in gas–liquid phase reactions (as in ) may uncover niche applications .

Biological Activity

Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane is a silane compound with significant potential in various biological applications due to its unique structural properties. The trifluoroprop-1-enyl group enhances the compound's ability to interact with biological systems, potentially affecting cell signaling pathways and metabolic processes.

The molecular formula for this compound is . Its structure includes a silicon atom bonded to three phenyl groups and one trifluoropropenyl group, which contributes to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to modulate cellular mechanisms. The trifluoropropenyl moiety may enhance membrane permeability and increase binding affinity to target proteins or receptors. This characteristic is crucial for drug design and development as it can lead to improved pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that silanes can influence cancer cell proliferation and apoptosis. The trifluoropropenyl group may enhance these effects by promoting reactive oxygen species (ROS) generation in cancer cells.

- Antimicrobial Properties : Some silane derivatives have shown potential as antimicrobial agents. The presence of fluorine atoms can increase the lipophilicity of the compound, potentially enhancing its ability to penetrate microbial membranes.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Anticancer Studies : A study focusing on silane compounds indicated that derivatives with fluorinated groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to increased ROS production and disruption of mitochondrial function .

- Antimicrobial Activity : Research on fluorinated silanes demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compounds were found to disrupt bacterial cell membranes, leading to cell lysis .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.